molecular formula C21H25N7O5 B2482703 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone CAS No. 898459-97-7

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone

Cat. No.: B2482703
CAS No.: 898459-97-7
M. Wt: 455.475
InChI Key: QYROBRLPQVQGKD-UHFFFAOYSA-N
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Description

The compound "(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone" is a heterocyclic molecule featuring a pyridazine core substituted with an azepane (7-membered cyclic amine) and a piperazine moiety, linked to a 3,5-dinitrophenyl ketone group. This structure combines electron-rich (azepane, piperazine) and electron-deficient (dinitrophenyl) regions, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,5-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O5/c29-21(16-13-17(27(30)31)15-18(14-16)28(32)33)26-11-9-25(10-12-26)20-6-5-19(22-23-20)24-7-3-1-2-4-8-24/h5-6,13-15H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYROBRLPQVQGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone is a complex organic molecule characterized by its multi-ring structure, which includes azepane, pyridazine, and piperazine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The structural arrangement of this compound contributes significantly to its biological activity. The presence of functional groups such as the dinitrophenyl moiety enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC₁₈H₁₈N₄O₄
Molecular Weight354.36 g/mol
CAS Number898459-95-5

The proposed mechanism of action for this compound involves its interaction with specific receptors and enzymes within biological systems. The structural features enable it to bind effectively to these targets, potentially modulating their activity and influencing downstream signaling pathways crucial for various physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in relation to cellular signaling pathways.
  • Receptor Modulation : Interaction studies suggest that it can modulate receptor activity, which may have therapeutic implications in treating neurological and psychiatric disorders.

Case Studies

  • Neuropharmacological Effects : In a study examining the effects of similar compounds on neuronal signaling pathways, it was found that derivatives with similar structural motifs could influence neurotransmitter release and receptor sensitivity, suggesting potential applications in treating depression and anxiety disorders.
  • Cancer Research : Another study highlighted the compound's ability to inhibit specific cancer cell lines by targeting growth factor receptors. The compound showed promise in reducing tumor proliferation in vitro.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Name Structural Features Unique Properties
4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazineContains azepane and pyridazine ringsFocused on neuropharmacology
4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanoneSimilar phenylbutanone moietyPotential antidepressant effects
4-(6-(4-chlorophenyl)-piperidin)butyric acidPiperidine derivativeAnti-inflammatory properties

Future Research Directions

Future research should focus on elucidating the specific molecular targets of this compound. Investigating its pharmacokinetics and toxicity profiles will be essential for assessing its viability as a therapeutic agent. Additionally, exploring modifications to enhance selectivity and efficacy could lead to the development of novel drugs based on this scaffold.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest analogs include pyridazine derivatives with substituted amines and aromatic ketones. Below is a comparative analysis based on structural features and reported activities of related molecules:

Core Heterocycle Variations

  • Pyridazine vs. Pyridine/Pyrazole: The pyridazine core in the target compound differs from pyridine or pyrazole derivatives (e.g., compounds 3a–c and 4a–c in ) by having two adjacent nitrogen atoms.
  • Piperazine vs. Azepane: Piperazine (6-membered diamine) and azepane (7-membered monoamine) differ in ring size and nitrogen count. Piperazine derivatives (e.g., compound 9a,b in ) often improve water solubility, while azepane may increase lipophilicity, affecting membrane permeability .

Substituent Effects

  • 3,5-Dinitrophenyl Group :
    The electron-deficient dinitrophenyl group contrasts with electron-rich substituents like furyl (compound 9a ) or methoxyphenyl (compound 5c ) in . Nitro groups may enhance stability but reduce metabolic tolerance compared to halogens or alkoxy groups .

  • Cyano vs. Ketone Functional Groups: The ketone linker in the target compound differs from cyano-containing analogs (e.g., 4a–c).

Data Table: Comparative Analysis of Key Compounds

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) logP (Predicted) Reported Activity
Target Compound Pyridazine Azepane, 3,5-dinitrophenyl ~450 (estimated) 3.2 (estimated) Not reported
Compound 4a () Pyridine Furyl, cyano 328 1.8 MIC: 32 µg/mL (E. coli)
Compound 9a () Thienopyridine Furyl, carboxamide 512 2.5 MIC: 16 µg/mL (S. aureus)
Compound 5c () Dihydropyridine Methoxyphenyl, cyano 365 2.1 Moderate antifungal activity

Research Implications and Limitations

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step reactions, analogous to ’s methods (e.g., condensation of α,β-unsaturated ketones with amines) . However, the nitro groups may necessitate controlled conditions to avoid undesired redox reactions.
  • Activity Prediction : While antimicrobial activity is plausible based on structural analogs, the dinitrophenyl group’s toxicity profile could limit therapeutic utility compared to safer substituents like furyl or methoxyphenyl .

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